Boc-Asp-Ofm

Descripción general

Descripción

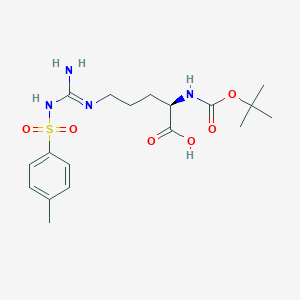

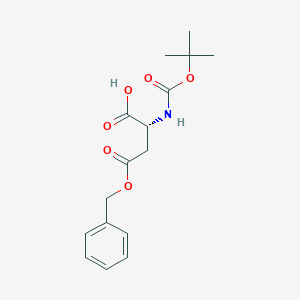

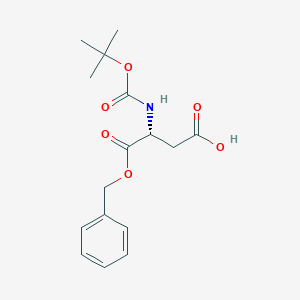

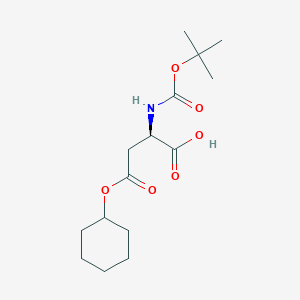

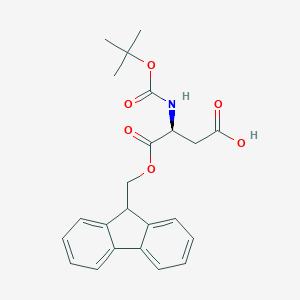

Boc-Asp(Ofm)-OH, also known as Nα-Boc-L-aspartic acid ß 9-fluorenylmethyl ester, is an aspartic acid derivative . It is used in the preparation of Asparagine containing peptide-based oxidation catalysts .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular formula of Boc-Asp(Ofm)-OH is C23H25NO6 . Its average mass is 411.448 Da and its monoisotopic mass is 411.168182 Da .Chemical Reactions Analysis

The Boc group in Boc-Asp(Ofm)-OH is stable towards most nucleophiles and bases . It has been used in the synthesis of peptide libraries, where the resin was first coupled to Fmoc-Met-OH and then to three Fmoc-Ahx-OH (Ahx = 6-aminohexanoic acid) residues .Physical And Chemical Properties Analysis

Boc-Asp(Ofm)-OH has a molecular weight of 411.45 and a density of 1.251±0.06 g/cm3 . It has a melting point of 146-148℃ and a predicted boiling point of 620.8±55.0 °C . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación

Synthesis of Cyclic Peptides : Boc-Asp-Ofm is used in the solid-phase synthesis of cyclic peptides containing an Asp residue. It is linked to PAM resin through the β-carboxylic function for the assembly of the linear precursor, followed by cyclization using the BOP method (Rovero, Quartara, & Fabbri, 1991).

Epimerization Challenges : During solid-phase synthesis of cyclic head-to-tail peptides, Boc-Asp-Ofm can lead to substantial levels of epimerization at the α-carbon of Asp. This issue arises from the chemistry used for incorporating Boc-Asp(OH)-Ofm to the polymer. Various conditions have been evaluated to achieve effective, epimerization-free anchorings (Valero, Giralt, & Andreu, 1996).

Comparative Study of Cyclization Strategies : Boc-Asp-Ofm has been used in different cyclization methods for synthesizing head-to-tail cyclic analogs of viral epitopes. The Boc/Bzl/Ofm method, despite some initial challenges with epimerization, has become a preferred method due to its effectiveness and minimal purification requirements (Valero, Giralt, & Andreu, 1999).

Synthesis of Extended Lactam Ring Systems : Boc-Asp-Ofm is utilized in the solid-phase synthesis of extended lactam ring systems, providing a novel approach to modulate the ring size in cyclic peptides (Zhao & Felix, 1994).

Synthesis of a Curaremimetic Toxin Derived Peptide : Boc-Asp-Ofm was used in synthesizing a cyclic peptide corresponding to a loop involved in the curaremimetic action of a snake toxic protein. This approach enabled competition with the native toxin for binding to the nicotinic acetylcholine receptor (Tromelin et al., 1992).

Applications in Photocatalysis and Optical Nonlinearity : Beyond peptide synthesis, Boc-Asp-Ofm derivatives have found applications in photocatalysis and optical nonlinearity studies, as seen in the preparation of Bi2O2CO3 nanoplates and related compounds (Plubphon et al., 2021; Wang et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

(3S)-4-(9H-fluoren-9-ylmethoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(12-20(25)26)21(27)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMRKPGGMJKNMSK-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Asp-Ofm | |

CAS RN |

129046-87-3 | |

| Record name | N-alpha-tert-Butyloxycarbonylaspartic acid beta-fluorenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129046873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.